molecular formula C12H18O5 B14252788 Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate CAS No. 177664-80-1

Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate

Cat. No.: B14252788
CAS No.: 177664-80-1
M. Wt: 242.27 g/mol
InChI Key: LLXRTJRYHVARSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C13H20O5. This compound is characterized by the presence of a cyclopentane ring substituted with an ethyl ester, a methoxy group, and a ketone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl 3-methoxy-3-oxopropanoate under basic conditions. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Contains a furan ring and is used in different applications.

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Another furan derivative with distinct chemical properties.

Uniqueness

Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

177664-80-1

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C12H18O5/c1-3-17-11(15)12(7-4-5-9(12)13)8-6-10(14)16-2/h3-8H2,1-2H3

InChI Key

LLXRTJRYHVARSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.